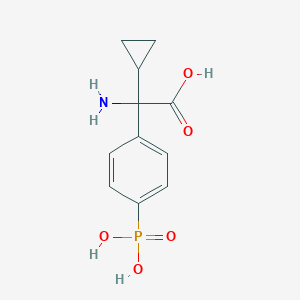![molecular formula C9H9ClN2 B060817 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine CAS No. 182181-42-6](/img/structure/B60817.png)
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
説明
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including derivatives close to 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine, involves reactions such as cyclization of pyridinium dichloromethylids and dibromomethylids, highlighting the formation of halogenated imidazo[1,2-a]pyridines under specific conditions (Khlebnikov et al., 1991). Furthermore, a modified synthesis approach has been reported for producing related intermediates, demonstrating advantages in terms of green chemistry metrics (Gilbile et al., 2017).
Molecular Structure Analysis
Imidazo[1,2-a]pyridine derivatives exhibit fascinating structural features that enable a wide range of chemical modifications and functionalizations. The structure and non-covalent interactions in related compounds have been extensively studied, revealing insights into their molecular configurations and interaction mechanisms (Zhang et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of imidazo[1,2-a]pyridine derivatives allows for a broad spectrum of reactions, including versatile functionalizations and substitutions. Studies have shown the development of alternative strategies for functionalizing these compounds, expanding their structural diversity and application potential (Bazin et al., 2013).
科学的研究の応用
Chemistry and Structural Properties
Imidazo[1,2-a]pyridines and their derivatives exhibit fascinating variability in chemistry and properties, making them subjects of extensive research. These compounds are explored for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, reflecting their potential as key components in chemical syntheses and as frameworks for developing novel compounds with desired functionalities (Boča, Jameson, & Linert, 2011). The structural diversity and reactivity of these compounds enable their application in the synthesis of complex molecules and materials with specific properties.
Biological Significance and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is integral to the development of compounds with medicinal and biological relevance. Derivatives of this chemical structure have been identified for their roles in synthesizing optical sensors and exhibiting a range of biological and medicinal applications, highlighting their potential as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds (Jindal & Kaur, 2021). This underscores the importance of imidazo[1,2-a]pyridine derivatives in the development of new therapeutic agents and diagnostic tools.
Moreover, heterocyclic N-oxide derivatives, which are closely related to imidazo[1,2-a]pyridine compounds, have been extensively studied for their utility in organic synthesis, catalysis, and drug development due to their versatility as synthetic intermediates and biological significance. These compounds have shown potential in forming metal complexes, designing catalysts for asymmetric synthesis, and exhibiting medicinal properties such as anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Safety and Hazards
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine is an analogue of nitrogen mustards, and has been investigated for its mutagenicity . It is harmful by ingestion, inhalation, and skin absorption. It is a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract; and high concentrations are extremely destructive to these tissues .
特性
IUPAC Name |
2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-7-3-2-4-12-6-8(5-10)11-9(7)12/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNFYFVRZBKRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390696 | |
| Record name | 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine | |
CAS RN |
182181-42-6 | |
| Record name | 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)







